Methyl 5-bromo-6-hydroxynicotinate
Overview
Description
Methyl 5-bromo-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 5-bromo-6-hydroxynicotinate is 1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 5-bromo-6-hydroxynicotinate has a density of 1.7±0.1 g/cm³ . It has a boiling point of 338.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Enzymatic Synthesis and Applications
- Pseudomonas fluorescens TN5 Enzyme for Chemical Synthesis : The enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, studied by Nakano et al. (1999), catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This process is used for synthesizing 2,5-dihydroxypyridine, a precursor in the production of 5-aminolevulinic acid, which has applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Synthesis of Derivatives and Kinetic Studies
- Synthesis of Diastereomers of 5,6-Dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine : Bienvenu and Cadet (1996) focused on the synthesis and kinetic study of the cis diastereomers of this compound, an essential step for understanding its biochemical interactions and potential applications in molecular biology (Bienvenu & Cadet, 1996).
Antiviral Activity
- Antiviral Applications : Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted with various groups, including methyl 5-bromo-6-hydroxynicotinate derivatives, demonstrating significant inhibitory activity against retroviruses. This highlights its potential in antiretroviral therapies (Hocková et al., 2003).
Large Scale Synthesis
- Large Scale Preparation Techniques : Haché et al. (2002) developed a method for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, which is crucial for industrial applications and mass production of related compounds (Haché et al., 2002).
Cycloaddition Reactions
- (4+3) Cycloaddition Reactions : Fu et al. (2017) conducted studies on N-methylation of methyl 5-hydroxynicotinate, leading to the discovery of (4+3) cycloadducts. This has implications in the synthesis of complex nitrogenous structures, potentially useful in pharmaceuticals (Fu et al., 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-6-hydroxynicotinate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-bromo-6-hydroxynicotinate Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
properties
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVACLRBBJYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377399 | |
Record name | Methyl 5-bromo-6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-hydroxynicotinate | |
CAS RN |
381247-99-0 | |
Record name | Methyl 5-bromo-6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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